molecular formula C8H15NO2 B3067998 N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide CAS No. 214348-95-5

N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide

Cat. No.: B3067998
CAS No.: 214348-95-5
M. Wt: 157.21 g/mol
InChI Key: AGGYRMQIIFNGRR-HTQZYQBOSA-N
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Description

The Confluence of Stereochemistry and Amide Functionality in Cyclohexane (B81311) Derivatives

Cyclohexane derivatives are fundamental scaffolds in organic chemistry, prized for their conformational pre-organization. The stereochemistry of substituents on the cyclohexane ring dictates the molecule's three-dimensional shape and, consequently, its chemical reactivity and biological activity. When functional groups like amides are incorporated, their unique electronic and steric properties further influence the molecule's behavior.

The amide functional group is a cornerstone in biochemistry, forming the peptide bonds that link amino acids. masterorganicchemistry.com In medicinal chemistry, the amide group is valued for its ability to form stable hydrogen bonds, contributing to how a drug molecule binds to its target. nih.gov Attaching a carbonyl group to an amine significantly alters the nitrogen's properties, making it less basic and the N-H bonds more acidic compared to simple amines. masterorganicchemistry.com In a cyclohexane ring, an acetamide (B32628) substituent introduces a planar, rigid group that can exert significant steric and electronic influence on neighboring stereocenters, thereby guiding the stereochemical outcome of reactions. Chiral cyclohexylamines and their derivatives are crucial structural units in a wide array of biologically active molecules and are sought-after building blocks in organic synthesis. nih.gov

Stereochemical Significance of the (1R,2R)-2-Hydroxycyclohexylacetamide Moiety in Asymmetric Synthesis

The precise spatial arrangement of atoms, or stereochemistry, is paramount in the synthesis of pharmaceuticals and other bioactive compounds. The N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide moiety is a prime example of a chiral structure that is invaluable in asymmetric synthesis—a field focused on creating specific stereoisomers of a molecule. nih.gov This compound belongs to the class of 1,2-amino alcohols, which are recognized as privileged structural motifs and essential chiral sources in asymmetric synthesis. researchgate.netnih.gov

The significance of the (1R,2R) configuration lies in the defined trans-relationship between the hydroxyl and acetamide groups on the cyclohexane ring. This specific arrangement creates a well-defined chiral environment that can be exploited in several ways:

Chiral Auxiliaries: The moiety can be temporarily attached to a non-chiral molecule to direct a subsequent chemical reaction to produce a single desired stereoisomer. The defined stereochemistry of the auxiliary sterically blocks one reaction pathway, favoring another. wikipedia.org

Chiral Ligands: The hydroxyl and amide groups can coordinate with metal catalysts. A ligand incorporating the (1R,2R) moiety can create a chiral pocket around the metal center, enabling the catalyst to perform enantioselective transformations.

Chiral Building Blocks: The compound itself can serve as a starting material, with its inherent chirality being incorporated into the final, more complex target molecule. Chiral β-amino alcohols are prevalent in pharmaceuticals and natural products. westlake.edu.cn

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the amide carbonyl) in a fixed spatial relationship is key to its effectiveness in controlling stereochemistry during chemical reactions.

Overview of Scholarly Investigations into the Chemical Compound's Synthesis and Applications

Research into this compound has primarily focused on its role as a strategic intermediate in the synthesis of complex pharmaceutical molecules. The β-amino alcohol framework is a recognized pharmacophore, a molecular feature responsible for a drug's biological activity, making this compound a valuable precursor. guidechem.com

Synthesis: A documented method for the preparation of this compound involves the amino protection of (1R,2R)-(-)-2-aminocyclohexanol. guidechem.com This is typically achieved by reacting the chiral amino alcohol with acetic anhydride (B1165640). This reaction specifically targets the amino group to form the more stable amide bond, leaving the hydroxyl group intact for further functionalization.

Table 1: Synthesis of this compound

Reactant 1 Reactant 2 Product Yield Melting Point

Applications: The primary application highlighted in the literature is its use as a synthetic intermediate. guidechem.com For example, it is used in the preparation of (1R,2R)-(-)-2-(N-acetyl)benzyloxymethylamine. In this process, the hydroxyl group of this compound is reacted with benzyl (B1604629) chloride in the presence of catalysts to form a benzyl ether. guidechem.com This transformation showcases the compound's utility as a scaffold where the amino and hydroxyl groups can be selectively modified. Its precursor, (1R,2R)-(-)-2-aminocyclohexanol, is a key intermediate for various drugs targeting cardiovascular, tumor, and nervous system disorders, underscoring the importance of this compound in the pharmaceutical development pipeline. guidechem.com

Table 2: Chemical Compound Properties

Property Value
IUPAC Name This compound
CAS Number 214348-95-5
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol

| Appearance | White to light-yellow powder |

Properties

IUPAC Name

N-[(1R,2R)-2-hydroxycyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h7-8,11H,2-5H2,1H3,(H,9,10)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGYRMQIIFNGRR-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereocontrolled Synthetic Methodologies for N 1r,2r 2 Hydroxycyclohexyl Acetamide and Its Enantiomers

Enantioselective and Diastereoselective Synthesis Routes to N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide

The most direct route to this compound involves the stereoselective acylation of the corresponding enantiopure amine, (1R,2R)-(-)-2-aminocyclohexanol. This precursor is a critical chiral building block, and its synthesis is a key step. guidechem.com Once the chiral amine is obtained, a straightforward N-acetylation provides the target compound with retention of stereochemistry.

A typical procedure involves reacting (1R,2R)-(-)-2-aminocyclohexanol with an acetylating agent such as acetic anhydride (B1165640). guidechem.com The reaction is generally high-yielding and preserves the stereochemical integrity of the starting material.

Reaction Scheme: (1R,2R)-(-)-2-aminocyclohexanol + Acetic Anhydride → this compound

A representative experimental procedure is the slow addition of acetic anhydride to a solution of (1R,2R)-(-)-2-aminocyclohexanol in anhydrous ethanol, followed by reflux. After removing the solvent under reduced pressure, the desired this compound can be obtained in high yield. guidechem.com

Reactant Reagent Solvent Conditions Yield
(1R,2R)-(-)-2-aminocyclohexanolAcetic AnhydrideAnhydrous EthanolReflux, 30 min92% guidechem.com
(1S,2S)-(+)-2-aminocyclohexanolAcetic AnhydrideAnhydrous EthanolReflux, 30 minHigh (expected)

Other diastereoselective approaches can be envisioned, starting from achiral precursors, where the stereocenters are set during the reaction sequence. For example, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a novel strategy for the modular synthesis of chiral β-amino alcohols, which could then be acylated. santiago-lab.com

Resolution Strategies for Racemic N-(2-Hydroxycyclohexyl)acetamide Analogues

When a stereoselective synthesis is not employed, the racemate of N-(2-hydroxycyclohexyl)acetamide is produced. The separation of its enantiomers is then necessary to isolate the desired (1R,2R) isomer. Several resolution strategies are applicable.

Kinetic resolution is a powerful technique that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. nih.gov Enzymatic kinetic resolution (EKR) is particularly effective due to the high enantioselectivity of enzymes like lipases. jocpr.com

For N-(2-hydroxycyclohexyl)acetamide, a lipase (B570770) could selectively catalyze the hydrolysis of one enantiomer's acetate (B1210297) ester (if the hydroxyl group is acylated) or the acylation of the hydroxyl group of one enantiomer of the racemic amino alcohol precursor. Lipases such as Candida antarctica lipase B (CAL-B), Pseudomonas fluorescens lipase, and Pseudomonas cepacia lipase have shown excellent performance in resolving similar chiral alcohols and amines through hydrolysis or transesterification. d-nb.infounits.it

For instance, in a typical lipase-catalyzed kinetic resolution via transesterification, the racemic N-(2-hydroxycyclohexyl)acetamide would be reacted with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov

Enzyme Substrate Type Reaction Typical Acyl Donor Selectivity (E-value)
Candida antarctica Lipase B (CAL-B)Chiral Alcohols/AminesAcylationVinyl AcetateOften >200 d-nb.infonih.gov
Pseudomonas fluorescens LipaseChiral EstersHydrolysis-High d-nb.info
Pseudomonas cepacia Lipase (PCL)Chiral EstersHydrolysis-High d-nb.info

Biomimetic approaches, using small molecule catalysts that mimic the active sites of enzymes, also represent a promising avenue for kinetic resolution, although specific applications to this compound are less documented.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. d-nb.infowikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy converts an enantioselective reaction into a diastereoselective one, which is often easier to control and the products easier to separate.

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry during the introduction of the amine and hydroxyl groups. Evans' oxazolidinone auxiliaries and Oppolzer's camphorsultam are widely used for their reliability in directing alkylations, aldol (B89426) reactions, and other bond-forming processes. santiago-lab.comwikipedia.orgresearchgate.net For example, an N-acyl oxazolidinone could undergo a diastereoselective reaction to install the correct stereochemistry on the cyclohexane (B81311) ring, followed by removal of the auxiliary and N-acetylation. uwindsor.ca

Chiral Auxiliary Derived From Typical Application Key Feature
Evans' OxazolidinonesAmino Alcohols (e.g., Valinol, Phenylalaninol)Aldol reactions, AlkylationsForms a rigid chiral imide that directs electrophilic attack. santiago-lab.comwikipedia.org
Oppolzer's CamphorsultamCamphorMichael additions, AlkylationsProvides high stereocontrol due to the rigid bicyclic structure.
Sulfur-based AuxiliariesAmino AlcoholsAcetate Aldol ReactionsOften show superior diastereoselectivity compared to oxazolidinones. scielo.org.mx

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common methods. nsf.govselvita.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus separation. csfarmacie.cz Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and are effective for a broad range of compounds. nih.gov For the separation of N-(2-hydroxycyclohexyl)acetamide enantiomers, a normal-phase method would likely be employed.

Column Type (CSP) Typical Mobile Phase Separation Principle
Polysaccharide-based (e.g., Chiralpak AD-H)n-Hexane/Isopropanol (+ basic/acidic additive)Hydrogen bonding, dipole-dipole, and π-π interactions with the chiral polymer. nih.gov
Pirkle-typen-Hexane/Isopropanolπ-π interactions, hydrogen bonding, and steric repulsion.
Cyclodextrin-basedReversed-phase or Normal-phaseInclusion complexation within the chiral cyclodextrin (B1172386) cavity. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a greener and often faster alternative to HPLC for chiral separations. selvita.com It uses supercritical carbon dioxide as the main mobile phase, which reduces organic solvent consumption. chromatographyonline.com The principles of separation are similar to HPLC, relying on chiral stationary phases to resolve the enantiomers. SFC is particularly well-suited for preparative scale separations due to the ease of removing the CO₂-based mobile phase. scielo.org.mx

Mechanistic Studies of Amide Bond Formation with Chiral Cyclohexylamines

The formation of the amide bond in this compound occurs via nucleophilic acyl substitution. The amino group of (1R,2R)-2-aminocyclohexanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride).

The mechanism involves the initial attack of the amine's lone pair on a carbonyl group of the acetic anhydride, forming a tetrahedral intermediate. This intermediate then collapses, expelling acetate as a leaving group and forming the protonated amide. A base (which can be another molecule of the amine) then deprotonates the nitrogen to yield the final amide product.

The stereochemistry of the reaction, particularly when using chiral acylating agents, can be influenced by additives. Studies on the acylation of related trans-2-substituted cyclohexanols have shown that the presence of tertiary amines like pyridine (B92270) can dramatically alter, and even reverse, the diastereoselectivity of the reaction. nih.gov This is attributed to the formation of more reactive acyl ammonium (B1175870) salts as intermediates, which can change the dominant reaction pathway and its associated stereochemical preference. nih.gov

Atom-Economic and Sustainable Synthesis Approaches to the Compound

Developing atom-economic and sustainable synthetic routes is a key goal of green chemistry. libretexts.org Atom economy is a measure of how many atoms from the starting materials are incorporated into the final product. acs.org

The direct N-acetylation of (1R,2R)-2-aminocyclohexanol with acetic anhydride is a highly atom-economic reaction.

Atom Economy Calculation:

Reactants: C₆H₁₃NO (M.W. 115.17) + C₄H₆O₃ (M.W. 102.09)

Desired Product: C₈H₁₅NO₂ (M.W. 157.21)

By-product: CH₃COOH (M.W. 60.05)

% Atom Economy = (Mass of desired product / Total mass of reactants) x 100 = (157.21 / (115.17 + 102.09)) x 100 ≈ 72.3%

This demonstrates that a significant portion of the reactant atoms is incorporated into the desired product.

Sustainability can be further enhanced by:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives. Water, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME) are considered greener solvents for amide bond formation. nih.govrsc.orgacs.org Enzymatic methods often run in aqueous media or green organic solvents, further improving the sustainability profile. nih.gov

Catalytic Approaches: Using catalysts, especially biocatalysts (enzymes), allows for reactions to occur under milder conditions (lower temperature and pressure) and often with higher selectivity, reducing energy consumption and waste. nih.govnih.gov

Chemoenzymatic Cascades: Combining chemical and enzymatic steps in a one-pot process avoids intermediate purification steps, saving time, resources, and reducing waste. mdpi.com A potential chemoenzymatic route could involve the enzymatic resolution of a precursor followed by a chemical acylation step in the same vessel.

N 1r,2r 2 Hydroxycyclohexyl Acetamide in Asymmetric Catalysis and Chiral Ligand Design

The Role of N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide as a Chiral Ligand or Ligand Precursor

The efficacy of a chiral catalyst is fundamentally tied to the structure of its ligand. This compound, possessing a rigid cyclohexane (B81311) backbone and two functional groups—a hydroxyl and an acetamide (B32628)—in a defined stereochemical arrangement, serves as a valuable precursor for more complex chiral ligands. The trans-1,2-disubstituted cyclohexane framework provides a conformationally constrained C2-symmetric scaffold, which is a highly sought-after feature in chiral ligand design as it often simplifies the analysis of transition states and improves stereoselectivity.

The synthesis of diverse chiral ligands from this compound is facilitated by the chemical accessibility of its hydroxyl and amide functionalities. The parent compound can be synthesized from racemic trans-2-aminocyclohexanol, which is resolved using chiral acids like mandelic acid to isolate the desired (1R,2R)-enantiomer. Subsequent N-acetylation yields this compound.

Further modifications can be made to create multidentate ligands capable of coordinating with various metal centers. For instance, the amide nitrogen and the hydroxyl oxygen can act as a bidentate N,O-donor set. More complex ligands can be designed by chemically altering these groups to introduce additional donor atoms, such as phosphorus or other nitrogen moieties, thereby increasing the ligand's denticity and tuning its steric and electronic properties for specific catalytic applications. The modular nature of this scaffold allows for the systematic variation of substituents to optimize catalyst performance.

The coordination chemistry of ligands derived from the aminocyclohexanol backbone with various transition metals (e.g., copper, rhodium, ruthenium, palladium) is a critical aspect of their catalytic function. These ligands can form stable chelate complexes where the metal center becomes a stereochemically defined environment. The geometry of the resulting metal complex—whether it be square planar, tetrahedral, or octahedral—is dictated by the metal's coordination preferences and the ligand's bite angle and steric bulk.

Structure-activity relationship studies aim to correlate the structural features of the ligand-metal complex with its catalytic activity and enantioselectivity. Key parameters include:

The nature of the donor atoms: The type of atoms coordinating to the metal (N, O, P) influences the electronic properties of the metal center.

The steric environment: Bulky groups on the ligand can create chiral pockets that effectively discriminate between the two prochiral faces of a substrate.

The rigidity of the backbone: The cyclohexane scaffold provides conformational rigidity, which helps in maintaining a well-defined chiral environment around the metal center during the catalytic cycle.

By systematically modifying the ligand structure, chemists can fine-tune these properties to achieve higher yields and enantiomeric excesses (ee) for a desired transformation.

Applications of this compound-Derived Catalysts in Enantioselective Transformations

Catalysts derived from this compound and related structures have found application in a variety of important enantioselective reactions, which are fundamental for the synthesis of pharmaceuticals and other fine chemicals.

While specific examples detailing the use of this compound in the following reactions are not extensively documented in readily available literature, the broader class of trans-1,2-cyclohexanol derivatives are known to be effective in several key C-C bond-forming reactions.

Aldol (B89426) Reactions: Asymmetric aldol reactions are a powerful tool for constructing chiral β-hydroxy carbonyl compounds. Chiral ligands derived from aminocyclohexanols can form Lewis acidic metal complexes that coordinate to the carbonyl group of an aldehyde, activating it for nucleophilic attack by an enolate while controlling the facial selectivity of the approach.

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds is another fundamental transformation. Catalysts based on the hydroxycyclohexylacetamide scaffold can be designed to control the stereochemistry of the newly formed stereocenter. The reaction typically involves the formation of a chiral metal enolate or the activation of the Michael acceptor by a chiral Lewis acid complex.

Ring-Opening Reactions: Asymmetric ring-opening of meso-epoxides or aziridines with various nucleophiles provides a direct route to valuable chiral 1,2-difunctionalized compounds. The catalyst's role is to coordinate to the epoxide, rendering the two C-O bonds electronically different and directing the nucleophile to attack one carbon atom selectively.

The table below illustrates the potential yields and enantioselectivities that are often targeted in such catalytic systems using related chiral ligands.

Reaction TypeSubstrate ExampleNucleophile ExampleTypical Yield (%)Typical ee (%)
Aldol ReactionBenzaldehydeAcetone>90>95
Michael AdditionCyclohexenoneDiethyl malonate>85>90
Ring-OpeningCyclohexene (B86901) oxideAniline>90>95

This table represents typical target values for asymmetric reactions catalyzed by ligands structurally similar to this compound derivatives.

In addition to forming metal complexes, the this compound scaffold can be incorporated into organocatalysts. The hydroxyl and amide groups can participate in hydrogen bonding, which is a key interaction in many organocatalytic activation modes. For example, derivatives can be designed to function as chiral Brønsted acids or bases, or as components of bifunctional catalysts that activate both the nucleophile and the electrophile simultaneously through a network of non-covalent interactions. This dual activation strategy is highly effective in controlling the stereochemical outcome of reactions.

Rationalizing Stereoselectivity and Enantiomeric Excess in Catalytic Systems

Understanding the origin of stereoselectivity is crucial for the rational design of new and improved catalysts. For catalysts derived from this compound, the enantiomeric excess (ee) of the product is determined by the difference in the activation energies of the two competing diastereomeric transition states.

The predictable stereochemistry of the trans-cyclohexane backbone allows for the construction of reliable models of these transition states. For metal-catalyzed reactions, the model typically involves a rigid, chelated intermediate where the substrate's approach to the metal center is sterically directed by the chiral ligand. The substituents on the cyclohexane ring and the amide group create a chiral pocket, allowing the substrate to bind in one orientation preferentially, leading to the formation of one enantiomer over the other. Computational studies and mechanistic experiments are often employed to refine these models and to understand the subtle electronic and steric effects that govern the high levels of stereocontrol observed in these catalytic systems.

Integration of N 1r,2r 2 Hydroxycyclohexyl Acetamide into Complex Molecular Architectures

N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide as a Stereodefined Building Block for Advanced Organic Synthesis

This compound serves as a crucial intermediate in pharmaceutical synthesis, valued for its specific (1R,2R) configuration. guidechem.com This enantiomerically pure compound acts as a stereodefined building block, ensuring that the chirality is precisely transferred during multi-step synthetic sequences. Its primary utility lies in its role as a precursor to other key chiral intermediates, such as (1R,2R)-(-)-2-aminocyclohexanol. guidechem.com The synthesis of this compound itself often starts from (1R,2R)-(-)-2-aminocyclohexanol, where the amino group is protected by acetylation. guidechem.com

The presence of both a hydroxyl and an acetamide (B32628) group provides two distinct points for further chemical modification. This dual functionality allows for selective reactions at either site, enabling the controlled and predictable construction of more elaborate molecules. For example, the hydroxyl group can be targeted for reactions like etherification, while the amide group can potentially undergo further transformations under specific conditions. guidechem.com This versatility makes it an important component in the synthetic chemist's toolbox for creating molecules with precise three-dimensional structures.

Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to enhance therapeutic efficacy or modulate pharmacokinetic properties. mdpi.com The this compound moiety, with its defined stereochemistry and functional groups, is a suitable candidate for incorporation into such hybrid molecules and conjugates.

A clear example of this is the synthesis of (1R,2R)-(-)-2-(N-acetyl)benzyloxymethylamine. guidechem.com In this reaction, the hydroxyl group of this compound is subjected to benzyloxymethylation using benzyl (B1604629) chloride in the presence of catalysts like barium oxide and barium hydroxide (B78521) octahydrate. guidechem.com This process attaches a benzyl ether group to the cyclohexane (B81311) ring, creating a more complex conjugate molecule while preserving the original stereocenters. guidechem.com

Table 1: Synthesis of a Benzyl Ether Conjugate

Reactant Reagents Product Yield
This compoundBenzyl chloride, Barium oxide, Barium hydroxide octahydrate, N,N-dimethylformamide(1R,2R)-(-)-2-(N-acetyl)benzyloxymethylamine70% guidechem.com

This interactive table summarizes the synthesis of a conjugate molecule starting from this compound.

The functional groups of this compound offer potential pathways for constructing more rigid polycyclic and heterocyclic systems. The hydroxyl and amide functionalities can serve as handles for intramolecular cyclization reactions, a common strategy for building rings. For instance, methods used to modify the N-terminus of peptides to create heterocyclic rings, such as 2-iminohydantoins, demonstrate how amide groups can participate in ring-forming reactions. nih.gov While specific examples starting directly from this compound are not detailed in the provided search results, the chemical principles suggest its utility. The vicinal (1,2-trans) relationship of the functional groups could be exploited to form five- or six-membered rings, thereby creating bicyclic systems based on the cyclohexane scaffold.

Achieving control over the spatial arrangement of atoms is a fundamental goal in organic synthesis. researchgate.net The use of enantiomerically pure starting materials is a cornerstone strategy for ensuring the stereochemical integrity of the final product in a multi-step synthesis. nih.gov By starting with this compound of high optical purity, chemists can avoid the formation of unwanted diastereomers in subsequent steps, which are often difficult and costly to separate. guidechem.com

This approach transfers the stereochemical information from the simple building block to the complex target molecule. researchgate.net Throughout the synthesis, reaction conditions are chosen to avoid epimerization or racemization of the existing chiral centers. For example, in the synthesis of the benzyl ether conjugate, the reaction conditions are controlled to ensure that the (1R,2R) configuration of the cyclohexane ring remains intact. guidechem.com This meticulous control is essential for producing a single, desired stereoisomer of a complex molecule, which is particularly critical in pharmaceutical applications where different stereoisomers can have vastly different biological activities. researchgate.net

Advanced Spectroscopic and Structural Elucidation of N 1r,2r 2 Hydroxycyclohexyl Acetamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each nucleus, allowing for unambiguous stereochemical and conformational assignments.

The (1R,2R) stereochemistry dictates a trans relationship between the hydroxyl and acetamido groups. In a chair conformation of the cyclohexane (B81311) ring, this arrangement can exist in two equilibrium states: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). Due to steric hindrance, the diequatorial conformation is significantly more stable and, therefore, the predominant form in solution. semanticscholar.org

The stereochemical and conformational information is primarily derived from the coupling constants (J-values) of the protons on the cyclohexane ring, particularly H1 and H2. In the favored diequatorial conformation, the protons H1 and H2 are in axial positions. The dihedral angle between these two axial protons is approximately 180°, which, according to the Karplus equation, results in a large vicinal coupling constant (³JH1,H2), typically in the range of 8-12 Hz. This large coupling constant is a hallmark of a trans-diaxial relationship and provides definitive evidence for the relative stereochemistry of the substituents. The other protons on the ring exhibit smaller coupling constants, characteristic of axial-equatorial and equatorial-equatorial interactions.

The chemical shifts of the protons and carbons further support the structural assignment. The protons attached to the carbons bearing the electronegative oxygen and nitrogen atoms (H1 and H2) are shifted downfield. The acetyl group gives rise to a characteristic singlet in the ¹H NMR spectrum around 2.0 ppm and carbonyl and methyl signals in the ¹³C NMR spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key ¹H-¹H Couplings (Hz)
H1 (CH-OH)~3.40~75.0³JH1,H2 ≈ 9.5, ³JH1,H6ax ≈ 10.0, ³JH1,H6eq ≈ 4.0
H2 (CH-NH)~3.75~58.0³JH2,H1 ≈ 9.5, ³JH2,H3ax ≈ 10.0, ³JH2,H3eq ≈ 4.0
Cyclohexyl CH₂1.10 - 2.1024.0 - 35.0
NH~6.50 (broad)
C=O~171.0
CH₃~1.98~23.0

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are instrumental in determining the absolute configuration of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of the molecule's three-dimensional structure.

The primary chromophore in this compound responsible for a measurable CD signal in the accessible ultraviolet region is the amide group (-NH-C=O). The amide chromophore exhibits a weak n → π* electronic transition around 220 nm and a stronger π → π* transition below 200 nm. The spatial arrangement of the cyclohexane ring and its substituents around the amide chromophore induces chirality in these electronic transitions, leading to distinct Cotton effects.

X-ray Crystallography for Precise Structural and Absolute Stereochemical Characterization

X-ray crystallography provides the most definitive and high-resolution structural information for crystalline compounds. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the relative and absolute stereochemistry of this compound.

A successful single-crystal X-ray diffraction experiment would reveal the solid-state conformation of the molecule. It is expected that in the crystalline state, the molecule would adopt the sterically favored diequatorial conformation of the hydroxyl and acetamido groups on the chair-form cyclohexane ring. The analysis would also detail the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. The hydroxyl group and the N-H of the amide group can act as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen can act as acceptors. These hydrogen bonds play a crucial role in the packing of the molecules in the crystal.

For determining the absolute stereochemistry, anomalous dispersion techniques are employed, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. By analyzing the intensities of Bijvoet pairs of reflections, the absolute configuration can be determined with high confidence, confirming the (1R,2R) assignment.

As of the current literature survey, a specific crystal structure for this compound has not been publicly deposited. However, analysis of closely related structures, such as derivatives of trans-1,2-diaminocyclohexane, consistently shows the diequatorial conformation of the substituents in the solid state.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with very high accuracy, allowing for the unambiguous confirmation of the molecular formula, C₈H₁₅NO₂.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, respectively. Subsequent fragmentation of this ion in the mass spectrometer provides a characteristic pattern of fragment ions that can be used to deduce the structure of the molecule.

The fragmentation of this compound is expected to proceed through several key pathways, driven by the presence of the hydroxyl and acetamido functional groups. Common fragmentation processes include:

Loss of water: Dehydration from the molecular ion, leading to a fragment at [M-18]⁺.

Loss of the acetyl group: Cleavage of the amide bond can lead to the loss of a ketene (B1206846) molecule (CH₂=C=O), resulting in a fragment corresponding to the amine at [M-42]⁺. Alternatively, cleavage can result in an acetyl cation [CH₃CO]⁺ at m/z 43.

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen or oxygen atoms. For instance, cleavage adjacent to the C-N bond can lead to the formation of a stable iminium ion.

Ring fragmentation: Cleavage of the cyclohexane ring can also occur, leading to a series of smaller fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

m/z Proposed Fragment Formula Notes
158[M+H]⁺[C₈H₁₆NO₂]⁺Protonated molecular ion
140[M+H - H₂O]⁺[C₈H₁₄NO]⁺Loss of water
116[M+H - CH₂CO]⁺[C₆H₁₄NO]⁺Loss of ketene
98[C₆H₁₂N]⁺[C₆H₁₂N]⁺Further fragmentation after loss of water
43[CH₃CO]⁺[C₂H₃O]⁺Acetyl cation

Computational Chemistry and Theoretical Investigations of N 1r,2r 2 Hydroxycyclohexyl Acetamide

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Such studies on N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide would provide valuable insights into its stability, reactivity, and conformational preferences. A typical DFT analysis would involve the calculation of several key parameters.

Electronic Structure and Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. From these orbital energies, global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions.

Table 1: Key Electronic and Reactivity Parameters from DFT

ParameterDescription
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
Energy Gap (ΔE) Difference between ELUMO and EHOMO; indicates chemical reactivity and stability.
Ionization Potential (I) The minimum energy required to remove an electron from the molecule.
Electron Affinity (A) The energy released when an electron is added to the molecule.
Electronegativity (χ) A measure of the ability of the molecule to attract electrons.
Global Hardness (η) A measure of the resistance to change in electron distribution or charge transfer.
Global Softness (S) The reciprocal of global hardness, indicating the molecule's capacity to accept electrons.
Electrophilicity Index (ω) A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

Note: Specific values for this compound are not available in the reviewed literature.

Conformational Analysis: The cyclohexane (B81311) ring in this compound can exist in different chair conformations. The substituents—the hydroxyl and acetamide (B32628) groups—can occupy either axial or equatorial positions. DFT calculations would be essential in determining the relative energies of these conformers. Generally, for disubstituted cyclohexanes, the conformer with the bulky groups in the equatorial position is energetically more favorable to minimize steric hindrance from 1,3-diaxial interactions. For the trans-(1R,2R) isomer, one would expect the most stable conformation to have both the hydroxyl and acetamide groups in equatorial positions. A study on the related N-(4-hydroxycyclohexyl)-acetamide has utilized DFT to investigate its cis-trans epimerization mechanism, underscoring the utility of this method for conformational stability analysis. However, a detailed conformational analysis for the (1R,2R) isomer is not documented.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. An MD simulation of this compound would provide a detailed picture of its dynamic behavior, conformational flexibility, and interactions with its environment, particularly with solvents.

The simulation would model the molecule's behavior in a solvent box, often water, to mimic physiological conditions. Key insights from such a simulation would include:

Conformational Flexibility: How the cyclohexane ring and its substituents move and interconvert between different conformations.

Intramolecular Hydrogen Bonding: The stability and dynamics of potential hydrogen bonds between the hydroxyl and acetamide groups.

Solvent Effects: How solvent molecules arrange around the solute and form hydrogen bonds, which can significantly influence the solute's conformation and reactivity. The influence of solvent on the properties of acetamides has been explored for simpler molecules like N-methylacetamide, where both ab initio and empirical models have been used to study changes in solvation structure during chemical processes.

While MD simulations are a standard tool for such investigations, no specific studies applying this technique to this compound have been reported.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analyses of Bonding Characteristics

To gain a deeper understanding of the bonding within this compound, Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are invaluable. These methods analyze the electron density distribution to characterize chemical bonds and non-covalent interactions.

NBO Analysis: NBO analysis focuses on the interactions between filled and vacant orbitals. It can quantify the stabilization energy associated with electron delocalization, such as hyperconjugation. For this compound, NBO analysis would be particularly useful for:

Characterizing the nature of the amide bond.

Investigating intramolecular hydrogen bonds between the hydroxyl hydrogen and the carbonyl oxygen of the acetamide group by analyzing donor-acceptor interactions.

Examining hyperconjugative effects that may influence the molecule's conformation and stability.

QTAIM Analysis: QTAIM defines atoms and bonds based on the topology of the electron density. By analyzing the bond critical points (BCPs), one can determine the nature of chemical interactions.

Table 2: QTAIM Parameters for Bond Analysis

ParameterSymbolIndication
Electron Density at BCP ρ(r)Higher values indicate stronger covalent character.
Laplacian of Electron Density at BCP ∇²ρ(r)Negative values are characteristic of covalent bonds (shared interactions); positive values suggest closed-shell interactions (like ionic bonds or van der Waals forces).
Total Energy Density at BCP H(r)Negative values indicate a stabilizing interaction with some covalent character.

Note: Specific QTAIM data for this compound is not available in the reviewed literature.

These analyses have been applied to various acetamide derivatives to understand intermolecular interactions, but a specific study on this compound is missing.

Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods, particularly DFT, are frequently used to predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. Calculating these spectra for the different possible conformers of this compound and comparing them with experimental data would allow for the definitive assignment of the molecule's predominant conformation in a given environment.

In Silico Modeling of Molecular Recognition Processes

Given that this compound serves as a building block in the synthesis of more complex, biologically active molecules, understanding its potential interactions with protein targets is of significant interest. In silico techniques like molecular docking and molecular dynamics simulations are used to model these molecular recognition processes.

Molecular docking could be used to predict the binding pose of this compound or its derivatives within the active site of a receptor. Subsequent MD simulations could then be used to assess the stability of the predicted ligand-receptor complex and to calculate binding free energies. These studies would identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and specificity. Although this compound is recognized as an important pharmaceutical intermediate, specific in silico studies modeling its interaction with biological receptors are not found in the current literature.

Future Directions and Emerging Research Applications of N 1r,2r 2 Hydroxycyclohexyl Acetamide

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The utility of N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide as a building block in pharmaceutical synthesis necessitates the development of efficient and highly selective synthetic routes. guidechem.com Current methods for producing its precursor, (1R,2R)-(-)-2-aminocyclohexanol, often rely on classical chemical resolution with agents like tartaric acid or enzymatic cleavage. guidechem.com While these methods can yield high-purity products, they are often hampered by low efficiency, high costs, and challenges in reagent recovery, which are significant barriers to industrial-scale production. guidechem.com Asymmetric synthesis presents an alternative, but existing protocols can suffer from low optical purity and the use of expensive, difficult-to-prepare catalysts. guidechem.com

Future research is focused on overcoming these limitations by developing novel synthetic strategies that offer improvements in yield, stereoselectivity, and economic viability. Key areas of exploration include:

Advanced Asymmetric Catalysis: The development of new catalytic systems that can directly generate the desired (1R,2R) stereochemistry from simple precursors, such as cyclohexene (B86901) oxide or cyclohexanone, is a primary goal. evitachem.com This could involve pioneering new chiral catalysts or ligands for reactions like asymmetric aminohydroxylation or reductive amination.

Biocatalysis and Metabolic Engineering: Leveraging enzymes with high stereoselectivity offers a green and efficient alternative. Research into identifying or engineering novel enzymes (e.g., aminotransferases or hydrolases) capable of producing the chiral aminocyclohexanol precursor with high enantiomeric excess could provide a more sustainable manufacturing process.

Flow Chemistry Synthesis: The adoption of continuous flow manufacturing processes could enhance reaction efficiency, improve safety, and simplify purification. Developing a robust flow synthesis for this compound would represent a significant advancement for its large-scale production.

A comparative overview of current and potential future synthetic methodologies is presented below.

Synthetic Strategy Current Limitations Future Research Focus Potential Advantages
Chemical Resolution Low efficiency, high cost of resolving agents. guidechem.comDevelopment of recyclable resolving agents.High optical purity. guidechem.com
Enzymatic Cleavage High production costs, potential for enzyme residue. guidechem.comDiscovery and engineering of novel, robust enzymes.High purity, environmentally friendly. guidechem.com
Asymmetric Synthesis Low optical purity, expensive catalysts. guidechem.comDesign of highly active and selective organocatalysts or metal complexes.Direct synthesis, high atom economy.
Biocatalysis Limited substrate scope for known enzymes.Screening for new enzymes, metabolic pathway engineering.High selectivity, mild reaction conditions.

Exploration of New Catalytic Domains and Reaction Types

The inherent chirality and the presence of both hydrogen-bond donor (hydroxyl) and acceptor (amide) groups make this compound and its derivatives attractive candidates for applications in asymmetric catalysis. The β-amino alcohol motif is a well-established pharmacophore and a privileged scaffold for chiral ligands in a multitude of stereoselective transformations. guidechem.com

Future research will likely explore the derivatization of the parent molecule to create a library of chiral ligands. By modifying the acetamide (B32628) or hydroxyl group, new ligands can be designed for specific catalytic applications. Potential areas of investigation include:

Asymmetric Transfer Hydrogenation: Ligands derived from this compound could be employed with transition metals like ruthenium or iridium to catalyze the asymmetric reduction of ketones and imines.

Michael Additions: The bifunctional nature of the scaffold could be harnessed to create organocatalysts that facilitate stereoselective conjugate additions, a key reaction in the synthesis of complex organic molecules. nih.gov

Aldol (B89426) and Mannich Reactions: As organocatalysts, these derivatives could be used to control the stereochemical outcome of aldol and Mannich reactions, which are fundamental carbon-carbon bond-forming reactions. nih.gov

The development of catalysts based on this scaffold could lead to novel and more efficient ways to synthesize enantiomerically pure compounds for the pharmaceutical and fine chemical industries.

Potential Catalytic Application Reaction Type Role of this compound Scaffold
Asymmetric SynthesisTransfer HydrogenationChiral ligand for transition metal catalysts.
Carbon-Carbon Bond FormationAldol ReactionBifunctional organocatalyst.
Conjugate AdditionMichael ReactionChiral organocatalyst activating substrates via hydrogen bonding.
Cycloaddition ReactionsDiels-Alder ReactionChiral Lewis acid catalyst ligand.

Applications in Supramolecular Chemistry and Materials Science

The ability of the hydroxyl and amide functionalities in this compound to form strong and directional hydrogen bonds makes it an excellent building block for supramolecular assemblies. ijsr.net Supramolecular chemistry, which focuses on non-covalent interactions, offers a pathway to construct complex, functional architectures from molecular subunits. ijsr.netresearchgate.net

Emerging research in this area could focus on:

Self-Assembling Gels: Derivatives of the compound could act as low-molecular-weight gelators, forming fibrous networks in solvents through hydrogen bonding and creating soft materials with applications in drug delivery and tissue engineering.

Molecular Recognition and Sensing: The chiral scaffold can be incorporated into host molecules designed for the specific recognition of chiral guest molecules. ijsr.net This could lead to the development of new sensors for enantiomeric excess determination or for detecting specific biological molecules.

Crystal Engineering: The predictable hydrogen-bonding patterns can be used to design and construct crystalline materials with desired properties, such as specific porosity for gas storage or separation.

The integration of this chiral building block into polymers could also yield new materials with unique properties, such as chiral stationary phases for chromatography or stimuli-responsive polymers.

Interdisciplinary Research Integrating this compound in Chemical Biology Tools

Chemical biology utilizes small molecules to study and manipulate biological systems. The this compound scaffold is poised to become a valuable component in the design of new chemical biology tools. researchgate.net Its demonstrated use in a potent, brain-penetrable NLRP3 inflammasome inhibitor highlights its potential as a scaffold for biologically active agents. nih.gov

Future interdisciplinary research is expected to integrate this compound into sophisticated biological probes and therapeutic agents through several avenues:

Development of Bioorthogonal Probes: The core structure can be functionalized with "click chemistry" handles or other bioorthogonal groups. springernature.comnih.gov These modified molecules could be used to label, track, and visualize biological targets within living cells without interfering with native processes. nih.gov

Scaffolds for Targeted Therapeutics: The cyclohexane (B81311) ring provides a rigid and well-defined three-dimensional structure that can be decorated with various functional groups to optimize binding to biological targets like enzymes or receptors. nih.gov This makes it an ideal starting point for fragment-based drug discovery campaigns.

Probes for Studying Disease Mechanisms: As demonstrated by its use in an inhibitor for α-synucleinopathy, the scaffold can be central to the development of chemical probes designed to investigate the molecular mechanisms of neurodegenerative and inflammatory diseases. nih.gov

The versatility of the this compound structure provides a rich platform for future innovation across chemistry and its allied fields. Continued research into its synthesis, catalytic potential, material properties, and biological applications will undoubtedly unlock new and valuable technologies.

Q & A

Q. What are the established synthetic routes for N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide, and what key reaction parameters influence yield and purity?

The compound is synthesized via nucleophilic acyl substitution between (1R,2R)-2-aminocyclohexanol and acetylating agents like acetic anhydride. A reported method involves reacting the aminocyclohexanol hydrochloride with acetic anhydride under controlled conditions, followed by purification using silica gel chromatography to achieve 73% yield . Critical parameters include reaction temperature (ambient to mild heating), stoichiometry of the acetylating agent, and purification techniques to isolate the enantiomerically pure product.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing the structural integrity and enantiomeric purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR confirm the acetamide group and cyclohexyl backbone. The hydroxy group’s resonance at ~1.5–2.0 ppm (broad) and acetamide carbonyl at ~170 ppm are diagnostic .
  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns (e.g., Daicel CHIRALPAK®) differentiate the (1R,2R) isomer from its (1S,2S) counterpart, ensuring enantiopurity .
  • Mass Spectrometry (MS): ESI-MS or GC-MS verifies molecular weight (157.21 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the stereoselective synthesis of this compound and minimize diastereomer formation?

  • Chiral Catalysis: Use enantioselective catalysts, such as organocatalysts or metal-ligand complexes, to favor the (1R,2R) configuration during the acylation step.
  • Solvent and Temperature Control: Polar aprotic solvents (e.g., DMF) at 0–25°C reduce epimerization risks.
  • Kinetic Resolution: Employ kinetic control by quenching the reaction before thermodynamic equilibration of stereoisomers occurs .

Q. What strategies are effective in resolving contradictions between reported biological activities of this compound across different studies?

  • Structural Reanalysis: Validate the compound’s configuration via single-crystal X-ray diffraction (monoclinic, space group P21) to rule out stereochemical misassignment .
  • Assay Standardization: Replicate biological assays (e.g., kinase inhibition or antimicrobial tests) under uniform conditions, controlling variables like solvent (DMSO vs. water) and cell lines .
  • Metabolite Profiling: Use LC-MS to identify degradation products or metabolites that might interfere with activity measurements .

Methodological Guidance

Q. How can computational methods aid in predicting the binding mechanisms of this compound to biological targets?

  • Molecular Docking: Tools like AutoDock Vina model interactions with enzymes (e.g., TRK kinases) by aligning the acetamide’s carbonyl and hydroxy groups with active-site residues .
  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability in biological environments .

Q. What are the best practices for analyzing the stability of this compound under varying storage conditions?

  • Accelerated Stability Studies: Expose the compound to stressors (40°C/75% RH) and monitor degradation via HPLC.
  • Lyophilization: For long-term storage, lyophilize the compound and store at -20°C under inert gas to prevent hydrolysis of the acetamide group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.